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Compound of Interest

Compound Name: Glycine chloride

Cat. No.: B13766176

Introduction

In the fields of peptide synthesis, medicinal chemistry, and drug development, the reversible
protection of reactive functional groups is a cornerstone of chemical strategy.[1] The protection
of the a-amino group of amino acids is essential to prevent self-polymerization and control the
sequence of peptide chain elongation.[1] The chloroacetyl (CIAc) group is a valuable N-terminal
amine protecting group, prized for its ease of introduction and, most notably, its selective
removal under mild conditions that are orthogonal to many other common protecting groups.[2]

[3]

The chloroacetyl group serves as a robust electrophilic handle. This reactivity is widely
exploited for the site-specific conjugation of peptides, the synthesis of cyclic peptides through
intramolecular thioether linkage with a cysteine residue, and the development of targeted
therapeutic agents.[4][5] Its stability to the acidic conditions used for Boc-group removal and
the mild basic conditions for Fmoc-group removal makes it an excellent component in complex,
multi-step synthetic strategies.[4][6][7]

Data Presentation

Physicochemical and spectroscopic data for the protected amino acid, N-Chloroacetylglycine,
are summarized below. This data is essential for characterization and quality control during
synthesis.

Table 1: Physicochemical and Spectroscopic Properties of N-Chloroacetylglycine

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b13766176?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/31879921/
https://pubmed.ncbi.nlm.nih.gov/31879921/
https://www.researchgate.net/publication/6960021_Selective_thiourea_optical_probe_based_on_thiourea-induced_removal_of_chloroacetyl_group_from_chloroacetylamine
https://www.people.uniurb.it/GiovanniPiersanti/organica2/Lectures/10_Protecting%20groups.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Chloroacetyl_L_methionine_in_Solid_Phase_Peptide_Synthesis.pdf
https://www.benchchem.com/product/B146229
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Chloroacetyl_L_methionine_in_Solid_Phase_Peptide_Synthesis.pdf
https://eprints.soton.ac.uk/19893/
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108232
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13766176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property Value Reference(s)
2-[(2-chloroacetyl)amino]acetic

IUPAC Name _ [8]
acid

CAS Number 6319-96-6 [8][9][10]

Molecular Formula C4HeCINOs3 [81[9][10]

Molecular Weight 151.55 g/mol [81I9][10]
White to off-white crystalline

Appearance [9]
powder

Melting Point 102 °C [11]

Purity (Typical) >98% [10]

1H NMR (DMSO-ds)

5 ~8.5 (t, 1H, NH), ~4.2 (s, 2H,
Cl-CHz), ~3.8 (d, 2H, N-CHz)

Predicted based on similar
structures[11][12]

13C NMR (DMSO-de)

6 ~171 (COOH), ~166 (C=0,
amide), ~42 (CI-CH2), ~41 (N-
CH2)

Predicted based on similar
structures[12][13]

Mass Spec (ESI-)

Predicted [M-H]~: m/z 149.99

[14]

Mass Spec (ESI+)

Predicted [M+H]*: m/z 152.01;
[M+Na]*: m/z 173.99

[14]

Table 2: Orthogonality of the Chloroacetyl (CIAc) Protecting Group

The chloroacetyl group's primary advantage is its unique cleavage condition, which does not
interfere with other commonly used amine protecting groups.[15]
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Protecting Group

Cleavage Reagent /

Condition

Stability to Other

. Reference(s)
Conditions

Chloroacetyl (CIAc)

Thiourea, mild

nucleophiles

Stable to strong acids
(TFA) and mild bases [21[4]
(piperidine).

Piperidine (20% in

Unstable to base.

Fmoc Stable to acid and [7]
DMF) _
hydrogenolysis.
Unstable to strong
Trifluoroacetic Acid )
Boc acid. Stable to base [6]
(TFA) _
and hydrogenolysis.
Unstable to
hydrogenolysis and
Hz/Pd yered Y
Cbz ) strong acids [6]
(Hydrogenolysis)
(HBr/AcOH). Stable to
mild base.
Visualizations

Diagrams illustrating key reactions, workflows, and chemical logic are provided below.

Glycine
\
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\
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Caption: Reaction scheme for the synthesis of N-Chloroacetylglycine.
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Caption: Experimental workflow for the synthesis of N-Chloroacetylglycine.
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Caption: Mechanism for the deprotection of the chloroacetyl group by thiourea.[2][16]
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Caption: Logical diagram illustrating the orthogonality of the chloroacetyl group.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal
Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetyl
chloride is corrosive and lachrymatory.

Protocol 1: Synthesis of N-Chloroacetylglycine

This protocol describes the N-protection of glycine using chloroacetyl chloride under basic
agueous conditions, adapted from literature procedures.[17]

e Materials:
o Glycine (1.0 eq)
o Sodium Hydroxide (NaOH)
o Chloroacetyl chloride (1.0 eq)
o Hydrochloric Acid (HCI), concentrated

o Ethyl Acetate
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o Deionized Water

o Ice bath, magnetic stirrer, pH meter/strips, separatory funnel, rotary evaporator

e Procedure:

o In a flask equipped with a magnetic stir bar and placed in an ice bath, dissolve glycine
(e.g., 25 g, 0.33 mol) in a 4 M NaOH solution (e.g., 83 mL, 0.33 mol). Ensure the
temperature is maintained between 0-5 °C.

o In separate addition funnels, prepare a solution of chloroacetyl chloride (e.g., 26.3 mL,
0.33 mol) and a 4 M NaOH solution (e.g., 83 mL, 0.33 mol).

o Add the chloroacetyl chloride and NaOH solutions dropwise and simultaneously to the
stirring glycine solution over 1 hour. Carefully monitor the pH and maintain it between 10-
11. Ensure the temperature does not rise above 10 °C.

o After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature for 2 hours.

o Cool the mixture again in an ice bath and slowly add concentrated HCI to adjust the pH to
2. A white precipitate of N-chloroacetylglycine should form.

o Extract the agueous mixture with ethyl acetate (3 x 150 mL).

o Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate
the solvent using a rotary evaporator.

o The resulting white solid is N-chloroacetylglycine. It can be further purified by
recrystallization if necessary.

Protocol 2: Deprotection of the N-Chloroacetyl Group with Thiourea

This protocol describes the selective cleavage of the chloroacetyl group to liberate a free
amine.[2][16]

o Materials:
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[e]

o

[¢]

[e]

N-Chloroacetylated substrate (e.g., N-Chloroacetylglycine) (1.0 eq)
Thiourea (2.0-3.0 eq)
Solvent (e.g., Methanol/Water, Ethanol, or aqueous sodium bicarbonate)

Magnetic stirrer, TLC plates or LC-MS for reaction monitoring

Procedure:

Dissolve the N-chloroacetylated compound in a suitable solvent (e.g., 10 mL/mmol of
substrate).

Add thiourea (2-3 equivalents) to the solution.
Stir the mixture at room temperature.

Monitor the reaction progress by TLC or LC-MS until the starting material is fully
consumed (typically 2-12 hours).

Upon completion, the work-up will depend on the substrate's properties. A typical work-up
may involve:

» Diluting the reaction mixture with water.

» Extracting the aqueous phase with a suitable organic solvent (e.g., dichloromethane or
ethyl acetate) to remove the 2-iminothiazolidin-4-one byproduct.

» Adjusting the pH of the aqueous phase if the desired product is an amino acid, and
isolating it by crystallization or ion-exchange chromatography.

Protocol 3: N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol is for the chloroacetylation of a peptide with a free N-terminus, typically after

completion of solid-phase peptide synthesis (SPPS).[4][18]

o Materials:

o Peptide-on-resin with a free N-terminus (1.0 eq)
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[e]

Chloroacetyl chloride (10 eq)

o

N,N-Diisopropylethylamine (DIPEA) (20 eq)

[¢]

N,N-Dimethylformamide (DMF), anhydrous

[¢]

Dichloromethane (DCM)

[e]

SPPS reaction vessel

e Procedure:
o Swell the peptide-resin in anhydrous DMF for 30 minutes.
o Drain the solvent.

o Prepare the acylation solution: In a separate vial, add chloroacetyl chloride (10 eq) to
anhydrous DMF, followed by DIPEA (20 eq). Caution: The reaction is exothermic.

o Add the acylation solution to the resin and shake at room temperature for 1-2 hours.

o Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and
DMF (3x).

o A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete
acylation.

o The N-chloroacetylated peptide-resin is now ready for subsequent steps, such as on-resin
cyclization or cleavage from the solid support.[4][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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